

Physicochemical Properties of Nerone for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nerone**

Cat. No.: **B1595471**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nerone (CAS No. 31375-17-4) is a sesquiterpene ketone primarily utilized in the fragrance and flavor industries for its characteristic sweet, floral, and slightly spicy aroma. While its organoleptic properties are well-documented, its broader application in pharmaceutical and life sciences research remains largely unexplored. This technical guide provides a comprehensive overview of the known physicochemical properties of **Nerone**, outlines detailed experimental protocols for its characterization, and presents a general workflow for assessing its potential in research and development. It is important to note that, to date, there is limited publicly available information regarding the biological activity, mechanism of action, or specific signaling pathways associated with **Nerone**.

Core Physicochemical Properties of Nerone

The following table summarizes the key physicochemical properties of **Nerone** based on available data. These parameters are fundamental for any research application, influencing its solubility, absorption, distribution, and stability.

Property	Value	Reference(s)
IUPAC Name	1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propan-1-one	[1]
CAS Number	31375-17-4	[1]
Molecular Formula	C ₁₃ H ₂₂ O	[1]
Molecular Weight	194.31 g/mol	[1]
Appearance	Colorless to very pale straw-colored oily liquid	
Boiling Point	262-270.78 °C	
Density	0.910 - 0.92 g/cm ³ at 25 °C	
Refractive Index	1.465 - 1.750 at 20 °C	
logP (octanol/water)	3.73 (estimated)	
Water Solubility	12.49 mg/L at 25 °C (estimated)	
Solubility in Solvents	Soluble in alcohol and oils	
pKa	Data not available	
Stability	Stable in soap and detergent formulations	

Experimental Protocols

For research applications, particularly in drug development, a thorough characterization of a compound's physicochemical properties is essential. The following are detailed methodologies for key experiments that should be performed for a comprehensive evaluation of **Nerone**.

Determination of Acid Dissociation Constant (pKa)

Given **Nerone**'s poor water solubility, standard potentiometric titration in aqueous media is not feasible. A co-solvent or surfactant-based approach is recommended.

Methodology: Potentiometric Titration in a Co-solvent System[2][3]

- Co-solvent Selection: A series of methanol-water or DMSO-water mixtures with varying compositions (e.g., 20%, 40%, 60%, 80% organic solvent) should be prepared.
- Sample Preparation: A known concentration of **Nerone** is dissolved in each co-solvent mixture.
- Titration: Each solution is titrated with a standardized solution of hydrochloric acid and a standardized solution of potassium hydroxide. The pH of the solution is monitored using a calibrated pH meter with a glass electrode suitable for non-aqueous or mixed solvents.
- Data Analysis: The pKa value in each co-solvent mixture (the apparent pKa or psKa) is determined from the titration curve.
- Extrapolation to Aqueous pKa: The aqueous pKa is estimated by plotting the psKa values against the mole fraction of the organic solvent and extrapolating the resulting linear regression to zero co-solvent concentration (100% water).[4]

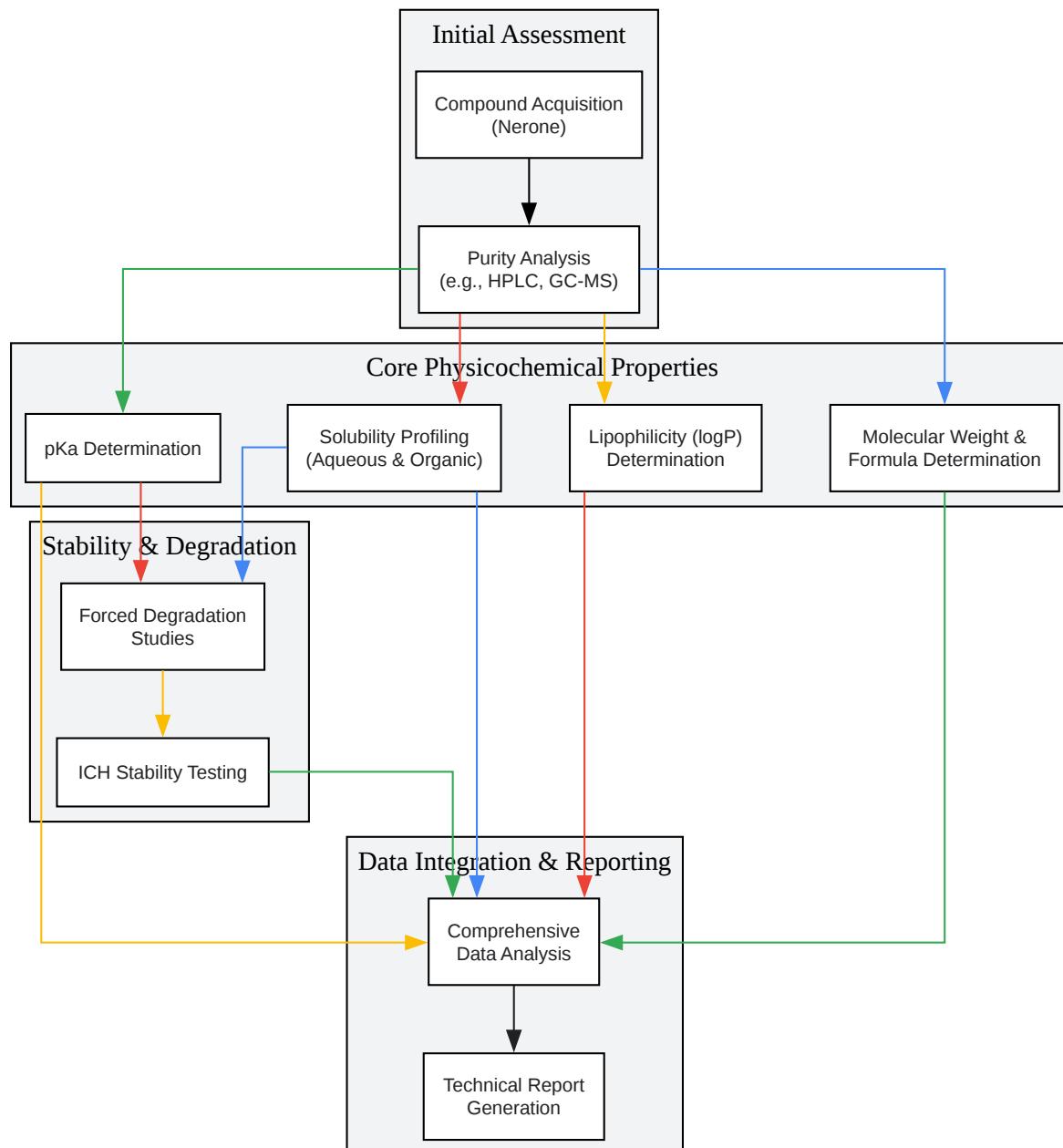
Stability Studies according to ICH Guidelines

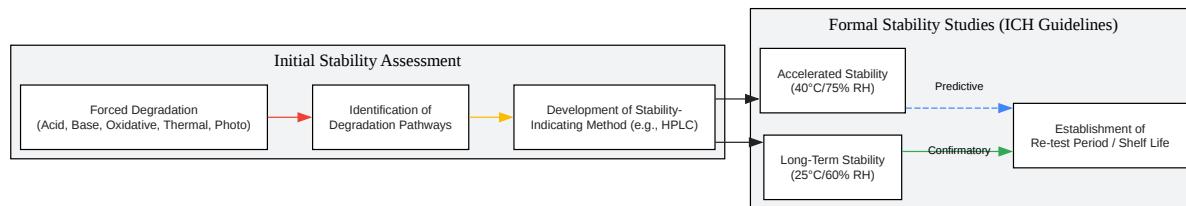
To assess the stability of **Nerone** as a potential drug substance, a systematic study following the International Council for Harmonisation (ICH) guidelines Q1A(R2) is necessary.[5][6][7]

Methodology: Forced Degradation and Long-Term Stability[8][9]

- Forced Degradation Studies:
 - Acid and Base Hydrolysis: **Nerone** is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C) for a defined period.
 - Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
 - Thermal Stress: **Nerone** is subjected to high temperatures (e.g., 80°C) in a controlled oven.

- Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
- Analysis: Samples from each stress condition are analyzed at appropriate time points using a stability-indicating HPLC method to identify and quantify any degradation products.


• Long-Term and Accelerated Stability Studies:


- Sample Preparation: At least three primary batches of **Nerone** are packaged in the proposed container closure system.
- Storage Conditions:
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH for a minimum of 12 months.
 - Intermediate (if applicable): $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH for 6 months.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH for 6 months.
- Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
- Parameters to be Tested: Appearance, assay, degradation products, and any other relevant physical or chemical properties.

Mandatory Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a research compound like **Nerone**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 31375-17-4: Nerone | CymitQuimica [cymitquimica.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. database.ich.org [database.ich.org]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- To cite this document: BenchChem. [Physicochemical Properties of Nerone for Research Applications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595471#physicochemical-properties-of-nerone-for-research-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com